molecular formula C10H12BNO2 B13998645 (1,3-Dimethylindol-2-yl)boronic acid

(1,3-Dimethylindol-2-yl)boronic acid

Cat. No.: B13998645
M. Wt: 189.02 g/mol
InChI Key: DKGGUJVSHNBGLL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylindol-2-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is catalyzed by a rhodium catalyst and proceeds under mild conditions, making it efficient and practical for laboratory synthesis.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the use of borate esters as intermediates. These esters are formed by the dehydration of boric acid with alcohols . The process is scalable and can be adapted for large-scale production, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethylindol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions, including amines and alcohols.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Resulting from oxidation reactions.

    Substituted Indoles: Produced via nucleophilic substitution.

Mechanism of Action

The mechanism of action of (1,3-Dimethylindol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide . This process results in the formation of a new carbon-carbon bond, with the boronic acid acting as a nucleophile.

Comparison with Similar Compounds

Uniqueness: (1,3-Dimethylindol-2-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of specialized organic molecules and materials.

Properties

Molecular Formula

C10H12BNO2

Molecular Weight

189.02 g/mol

IUPAC Name

(1,3-dimethylindol-2-yl)boronic acid

InChI

InChI=1S/C10H12BNO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6,13-14H,1-2H3

InChI Key

DKGGUJVSHNBGLL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2N1C)C)(O)O

Origin of Product

United States

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